molecular formula C19H19N3O2 B5870140 3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone

3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone

Cat. No.: B5870140
M. Wt: 321.4 g/mol
InChI Key: BRVVCZVEDWXXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.147726857 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the GATA family proteins . These proteins play a crucial role in cell differentiation and development. Specifically, the compound targets the DNA-binding activity of GATA3 and other members of the GATA family .

Mode of Action

The compound inhibits the interaction between GATA3 and SOX4 . This interaction is vital for the differentiation of Th2 cells. By inhibiting this interaction, the compound significantly suppresses Th2 cell differentiation .

Biochemical Pathways

The compound affects the pathway involved in Th2 cell differentiation . Th2 cells are a type of T helper cell that play a key role in the immune response. By suppressing Th2 cell differentiation, the compound inhibits the expression and production of Th2 cytokines .

Pharmacokinetics

Compounds with similar structures, such as imidazole-containing compounds, are known to be highly soluble in water and other polar solvents This suggests that the compound may have good bioavailability

Result of Action

The primary result of the compound’s action is the suppression of Th2 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines . These cytokines are involved in the immune response, so the compound’s action could have significant effects on immune function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action could be affected by the pH of the environment, as imidazole-containing compounds are known to show both acidic and basic properties . Additionally, the compound’s stability could be influenced by exposure to oxygen and moisture

Properties

IUPAC Name

3-[2-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-9-16(13(2)22(12)14-7-8-14)18(23)10-21-11-20-17-6-4-3-5-15(17)19(21)24/h3-6,9,11,14H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVVCZVEDWXXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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